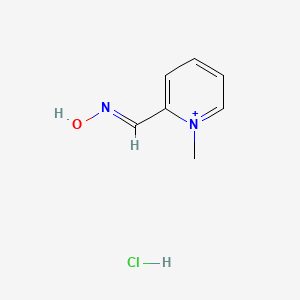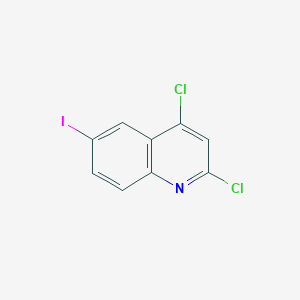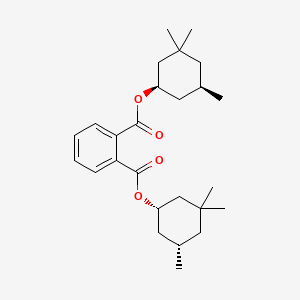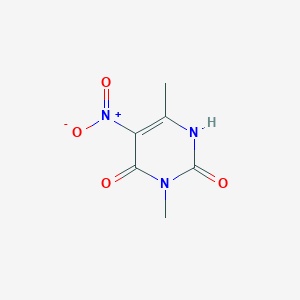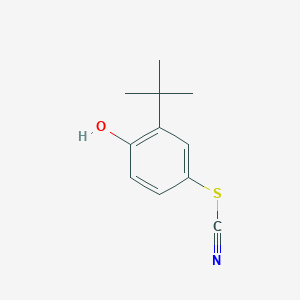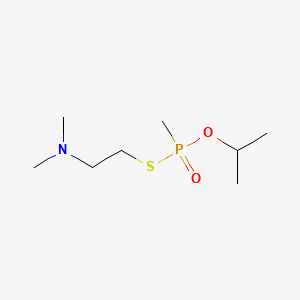
Phosphonothioic acid, methyl-, S-(2-(dimethylamino)ethyl) O-(1-methylethyl) ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphonothioic acid, methyl-, S-(2-(dimethylamino)ethyl) O-(1-methylethyl) ester is a chemical compound known for its application as a nerve agent It is an organophosphorus compound, characterized by the presence of phosphorus, sulfur, and nitrogen atoms in its structure
Preparation Methods
The synthesis of phosphonothioic acid, methyl-, S-(2-(dimethylamino)ethyl) O-(1-methylethyl) ester involves several steps. One common method includes the reaction of methyl phosphonothioic dichloride with 2-(dimethylamino)ethyl alcohol in the presence of a base such as triethylamine. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the intermediate products. Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the final product’s purity.
Chemical Reactions Analysis
Phosphonothioic acid, methyl-, S-(2-(dimethylamino)ethyl) O-(1-methylethyl) ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form phosphonothioic acid derivatives. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reduction reactions can convert the compound into its corresponding phosphine derivatives. Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can occur at the phosphorus atom, leading to the formation of different phosphonothioic acid esters. Common reagents include alkyl halides and amines.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphonothioic acid oxides, while reduction produces phosphine derivatives.
Scientific Research Applications
Phosphonothioic acid, methyl-, S-(2-(dimethylamino)ethyl) O-(1-methylethyl) ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of other organophosphorus compounds.
Biology: The compound is studied for its effects on biological systems, especially its role as a cholinesterase inhibitor.
Medicine: Research into its potential therapeutic uses is ongoing, although its high toxicity limits its direct application in medicine.
Industry: It is used in the development of pesticides and other agrochemicals, leveraging its potent biological activity.
Mechanism of Action
The primary mechanism of action for phosphonothioic acid, methyl-, S-(2-(dimethylamino)ethyl) O-(1-methylethyl) ester involves the inhibition of acetylcholinesterase, an enzyme crucial for the breakdown of acetylcholine in the nervous system. By inhibiting this enzyme, the compound causes an accumulation of acetylcholine, leading to continuous stimulation of muscles, glands, and central nervous system structures. This overstimulation can result in severe physiological effects, including muscle paralysis and respiratory failure.
Comparison with Similar Compounds
Phosphonothioic acid, methyl-, S-(2-(dimethylamino)ethyl) O-(1-methylethyl) ester is similar to other organophosphorus nerve agents such as:
Phosphonothioic acid, methyl-, S-(2-(diethylamino)ethyl) O-ethyl ester: This compound has a similar structure but with diethylamino groups instead of dimethylamino groups.
O-Ethyl S-2-diisopropylaminoethyl methylphosphonothioate:
O-Methyl S-2-diisopropylaminoethyl ethylphosphonothiolate: This compound also shares structural similarities but differs in its ester and amino groups.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
21068-52-0 |
|---|---|
Molecular Formula |
C8H20NO2PS |
Molecular Weight |
225.29 g/mol |
IUPAC Name |
N,N-dimethyl-2-[methyl(propan-2-yloxy)phosphoryl]sulfanylethanamine |
InChI |
InChI=1S/C8H20NO2PS/c1-8(2)11-12(5,10)13-7-6-9(3)4/h8H,6-7H2,1-5H3 |
InChI Key |
KVZCMFFNJDSYBW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OP(=O)(C)SCCN(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(Imidazo[1,2-a]pyrazin-6-yl)ethan-1-one](/img/structure/B12816765.png)


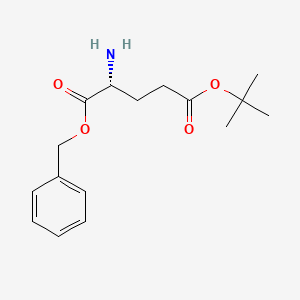
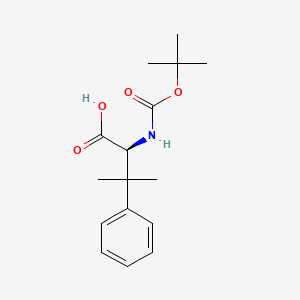
![5-chloro-6-methyl-1H-benzo[d]imidazol-2-amine](/img/structure/B12816797.png)
![5-((3AS,4S,6aR)-2-oxohexahydro-1h-thieno[3,4-d]imidazol-4-yl)pentaneselenoic O-acid](/img/structure/B12816802.png)

